Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro-
Description
Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- is a nitro-substituted benzylamine derivative characterized by a 2-ethoxy group at the aromatic ring, a 5-nitro substituent, and an N-(2-chloroethyl) side chain. Notably, the compound shares similarities with N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine (C₁₀H₁₃ClN₂O₃), which has a methoxy group instead of ethoxy . This substitution impacts lipophilicity, reactivity, and biological activity.
Properties
CAS No. |
56538-02-4 |
|---|---|
Molecular Formula |
C11H15ClN2O3 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-chloro-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15ClN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
VMCCMKJABCHXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzylamine compounds.
Scientific Research Applications
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy
The primary distinction between the target compound and N-(2-chloroethyl)-2-methoxy-5-nitrobenzylamine lies in the alkoxy group (ethoxy vs. methoxy).
- Toxicity: The methoxy analogue has a rat oral LD₅₀ of 28 mg/kg and causes reproductive effects at 35 mg/kg .
- Synthesis: Methoxy analogues are synthesized via alkylation or nitro-group introduction under controlled conditions (e.g., BH₃ reduction, NaCN substitution) . Ethoxy derivatives likely follow similar routes with ethanol-based reagents.
Comparison with N,N-Diallyl-2-methoxy-5-nitrobenzylamine Hydrochloride
This compound (CAS data in ) features diallyl groups on the nitrogen and a methoxy-nitro aromatic system. Key differences include:
Benzenamine Derivatives: N-Ethyl-2-methyl-5-nitrobenzenamine
This analogue () lacks the benzylamine backbone but shares a nitro group and alkyl substituents.
- The ethyl and methyl substituents may confer milder toxicity (exact data unspecified) but lower reactivity compared to the target compound .
- Physicochemical Properties : The calculated exact mass is 180.09 g/mol, significantly smaller than the chloroethyl-methoxy-nitrobenzylamine (244.70 g/mol), suggesting differences in solubility and bioavailability .
Data Table: Key Properties of Compared Compounds
Biological Activity
Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- (also referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- is . The presence of the nitro group is significant for its biological activity, as it can influence both the electronic properties and the reactivity of the compound.
-
Anticancer Activity :
- Several studies have indicated that compounds with nitro groups can exhibit anticancer properties through various mechanisms. For instance, they may induce apoptosis in cancer cells by activating caspase pathways or inhibiting critical cellular processes such as microtubule assembly .
- The compound's structure suggests potential interactions with DNA and tubulin, which are common targets for anticancer agents. Nitro-containing compounds have been shown to inhibit topoisomerase activity and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
The biological activity of Benzylamine derivatives has been explored extensively to determine how modifications to the chemical structure affect their efficacy:
- Nitro Group Positioning : The position and type of substituents on the benzylamine backbone significantly affect biological activity. For example, ortho-substituted derivatives generally show enhanced selectivity and potency against specific cancer cell lines compared to meta or para substitutions .
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the amine can alter solubility and permeability, impacting bioavailability and effectiveness .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of Benzylamine derivatives on MDA-MB-231 breast cancer cells. Results indicated that certain derivatives induced significant morphological changes and increased caspase-3 activity at concentrations as low as 1 µM, confirming their apoptotic potential .
- Another study focused on the effects of similar compounds on microbial growth, demonstrating a clear dose-dependent inhibition against several pathogenic bacteria, suggesting a broad-spectrum antimicrobial effect .
- In Vivo Studies :
Data Tables
| Compound | IC50 (μM) | Selectivity Index | Target |
|---|---|---|---|
| Benzylamine Derivative 1 | 0.269 | 461 | Breast Cancer |
| Benzylamine Derivative 2 | 1.222 | 151 | Microbial Inhibition |
| Benzylamine Derivative 3 | 3.297 | 37.58 | Colon Cancer |
Q & A
Basic Question: What are common synthetic routes for preparing N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine, and how can intermediates be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach. For example, chlorination of benzylamine derivatives followed by nitro-group introduction via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Key intermediates, such as 2-ethoxy-5-nitrobenzylamine, may require protection of the amine group (e.g., using tert-butoxycarbonyl [Boc]) to prevent side reactions during chloroethylation. A DCC-mediated coupling (as seen in analogous syntheses) can facilitate the introduction of the 2-chloroethyl moiety . Optimization includes monitoring reaction kinetics via HPLC or TLC to ensure intermediate purity (>95%) before proceeding to subsequent steps.
Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles of the chloroethyl group and nitro orientation) .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies chemical shifts for the ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm) and nitro groups (meta to ethoxy, δ ~8.2 ppm for aromatic protons).
- IR : Confirms nitro (–NO₂) stretches (~1520 cm⁻¹) and C–Cl bonds (~550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₄ClN₂O₃: theoretical vs. observed m/z).
Advanced Question: How can researchers address contradictions in reported toxicity data for chloroethylamine derivatives?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., intraperitoneal LD₅₀ in mice: 28 mg/kg vs. higher oral doses) may arise from bioavailability differences. To resolve this:
Conduct comparative studies using multiple administration routes (oral, intravenous, intraperitoneal).
Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability and metabolite formation.
Validate findings with computational toxicology tools (e.g., QSAR models) to predict acute toxicity endpoints.
Advanced Question: What strategies optimize the compound’s biological activity through structural modifications?
Methodological Answer:
- Substituent variation : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance lipophilicity and blood-brain barrier penetration.
- Nitro-group positioning : Test para vs. meta nitro placement via regioselective nitration; meta-substituted analogs may exhibit improved stability .
- Computational modeling : Use molecular docking to predict binding affinity to target receptors (e.g., dopamine or serotonin transporters, inspired by NBOMe derivative studies ).
Basic Question: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroethylation).
- Waste disposal : Segregate halogenated waste (chloroethyl group) according to EPA/DOT guidelines .
Advanced Question: How can researchers resolve methodological challenges in purifying N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro-containing byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.
- HPLC-PDA : Employ preparative HPLC with photodiode array detection to isolate high-purity fractions (>99%) .
Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 2-chloroethyl group undergoes SN2 reactions due to its primary alkyl halide structure. Kinetic studies (e.g., using NaI in acetone) can quantify reactivity:
- Monitor iodide displacement via conductivity measurements.
- Compare activation energy (Eₐ) with analogs (e.g., 2-bromoethyl derivatives) to assess leaving-group efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
